2-Amino-2-(4-fluoro-3-phenoxyphenyl)acetic acid
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Overview
Description
2-Amino-2-(4-fluoro-3-phenoxyphenyl)acetic acid is a synthetic organic compound characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a phenoxy group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-fluoro-3-phenoxyphenyl)acetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The starting material, 4-fluoro-3-phenoxybenzene, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Acylation: The amino group is then acylated with chloroacetic acid under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(4-fluoro-3-phenoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-Amino-2-(4-fluoro-3-phenoxyphenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-fluoro-3-phenoxyphenyl)acetic acid involves its interaction with specific molecular targets. The amino and fluoro groups can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, modulating their activity. The phenoxy group may enhance the compound’s lipophilicity, facilitating its diffusion across cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
- 2-Amino-2-(3-fluoro-5-methoxyphenyl)acetic acid
- 2-Amino-3-(4-trifluoromethoxy-phenyl)propionic acid
- 4-(Trifluoromethyl)-L-phenylglycine
Comparison: Compared to these similar compounds, 2-Amino-2-(4-fluoro-3-phenoxyphenyl)acetic acid is unique due to the specific positioning of the fluoro and phenoxy groups, which may confer distinct chemical reactivity and biological activity. The presence of the phenoxy group, in particular, can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
2-amino-2-(4-fluoro-3-phenoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c15-11-7-6-9(13(16)14(17)18)8-12(11)19-10-4-2-1-3-5-10/h1-8,13H,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVVGTAPGBUULG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(C(=O)O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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